Bromoacetic anhydride
Overview
Description
Synthesis Analysis
The synthesis of bromoacetic anhydride and related compounds involves several methodologies, including bromination reactions and the use of bromo-organic compounds. One method described involves the anodic bromination of aromatic compounds in anhydrous acetic acid, leading to the formation of bromo derivatives and monobromoacetic acid (Casalbore, Mastragostino, & Valcher, 1975). Additionally, the preparation of dibromoacetic anhydride from dibromoacetic acid with phosphorus(V) oxide highlights a direct approach to synthesize bromoacetic anhydride derivatives (Parkash, Singh, & Meena, 1990).
Molecular Structure Analysis
Molecular structure analysis of bromoacetic anhydride and its derivatives emphasizes the reactivity and stability of these compounds. The structure-reactivity relationship is crucial for understanding their behavior in various chemical environments. For instance, the preparation and properties of compounds such as 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide illustrate the molecular intricacies and reactivity patterns specific to brominated compounds (Emsley, Middleton, & Williams, 1973).
Chemical Reactions and Properties
Bromoacetic anhydride participates in a range of chemical reactions, showcasing its versatility. It can undergo reactions with Bi2O3 and CrO3 to form metal dibromoacetates, demonstrating its utility in synthesizing metal-organic frameworks or complexes (Parkash, Singh, & Meena, 1990). Moreover, the study of its interaction with aromatic compounds under electrochemical conditions provides insights into its behavior in electrophilic bromination reactions (Casalbore, Mastragostino, & Valcher, 1975).
Physical Properties Analysis
The physical properties of bromoacetic anhydride, such as solubility, boiling point, and melting point, are fundamental for its application in synthesis and industrial processes. While specific studies on these properties were not highlighted in the found literature, understanding these characteristics is essential for handling and utilizing bromoacetic anhydride in various chemical syntheses.
Chemical Properties Analysis
The chemical properties of bromoacetic anhydride, including reactivity with different nucleophiles, stability under various conditions, and its role in catalysis, are critical for its application in organic synthesis. The compound's ability to form bromo derivatives and its interaction with metals to form metal dibromoacetates illustrate its chemical versatility and potential for creating complex molecules (Parkash, Singh, & Meena, 1990).
Scientific Research Applications
Peptide Synthesis
- Application Summary : Bromoacetic anhydride is used in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and nutrition.
- Methods of Application : The basic procedure involves the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted in N,N′-dimethylformamide (DMF) with a primary amine on the protected peptide .
- Results or Outcomes : The result of this process is a bromoacetylated peptide. The specific outcomes, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized and the subsequent experiments conducted with it .
Modification of Linear Peptides
- Application Summary : Bromoacetic anhydride is used to modify the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide . This is important because the linear peptide itself often will not share the same activity as the peptide in its original biological environment provided by the native protein .
- Methods of Application : The basic procedure involves the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted in N,N′-dimethylformamide (DMF) with a primary amine on the protected peptide .
- Results or Outcomes : The result of this process is a modified peptide. The specific outcomes, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized and the subsequent experiments conducted with it .
Safety And Hazards
Bromoacetic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .
Future Directions
Bromoacetic anhydride has potential applications in the field of peptide synthesis . It is used in the synthesis of linear peptides that are based on amino acid sequences of parent proteins . Future directions of 3D-bioprinted cartilage tissue include developing tougher bioinks that can withstand the long-term compression and shear in joint environment .
properties
IUPAC Name |
(2-bromoacetyl) 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKOTTQGWQVMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401329 | |
Record name | Bromoacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetic anhydride | |
CAS RN |
13094-51-4 | |
Record name | Bromoacetic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13094-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromoacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromoacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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